6,7-Dimethylquinazoline
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Overview
Description
6,7-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H10N2, and it features a quinazoline core with methyl groups at the 6 and 7 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the use of 6-nitroveratraldehyde and an amide under specific reaction conditions . Another approach involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal, reduction cyclization, and chlorination .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reaction conditions. These methods may involve the use of accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the quinazoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents for reduction, and halogenating agents for substitution .
Major Products Formed: The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and halogenated quinazolines .
Scientific Research Applications
6,7-Dimethylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinazoline have been found to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
6,7-Dimethoxyquinazoline: This compound has methoxy groups instead of methyl groups at the 6 and 7 positions and exhibits different biological activities.
4-Chloro-6,7-dimethoxyquinoline: This derivative is used as an intermediate in the synthesis of antineoplastic drugs.
Quinazoline 3-oxides: These compounds are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds.
Uniqueness: 6,7-Dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-5-11-6-12-10(9)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
CFSCRGIJYMAYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1C |
Origin of Product |
United States |
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